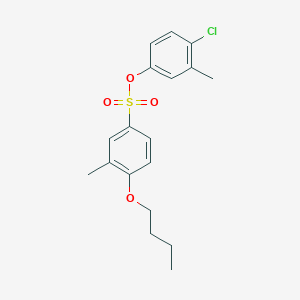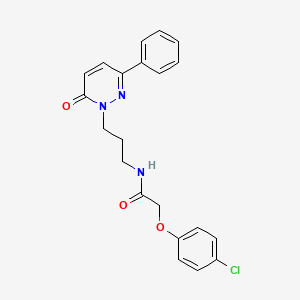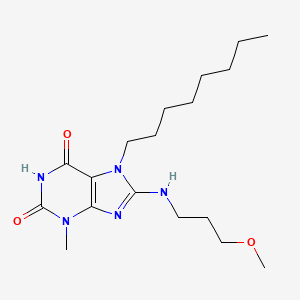
(4-Chloro-3-methylphenyl) 4-butoxy-3-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-3-methylphenyl) 4-butoxy-3-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a chloro and methyl group on the phenyl ring, as well as a butoxy group attached to another phenyl ring through a sulfonate linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methylphenyl) 4-butoxy-3-methylbenzenesulfonate typically involves the reaction of 4-chloro-3-methylphenol with 4-butoxy-3-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-3-methylphenyl) 4-butoxy-3-methylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The sulfonate group can be reduced to a sulfonic acid or a sulfide under reducing conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives with various functional groups replacing the chloro group.
Oxidation Reactions: Products include carboxylic acids or aldehydes derived from the oxidation of methyl groups.
Reduction Reactions: Products include sulfonic acids or sulfides from the reduction of the sulfonate group.
Aplicaciones Científicas De Investigación
(4-Chloro-3-methylphenyl) 4-butoxy-3-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the formulation of specialty chemicals, including surfactants and detergents.
Mecanismo De Acción
The mechanism of action of (4-Chloro-3-methylphenyl) 4-butoxy-3-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The sulfonate group plays a crucial role in the binding affinity and specificity of the compound towards its targets. Additionally, the chloro and butoxy groups contribute to the overall hydrophobicity and molecular recognition properties.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-methylphenol: A related compound with similar structural features but lacking the butoxy and sulfonate groups.
4-Butoxy-3-chlorophenylboronic acid: Another compound with a butoxy group but differing in the presence of a boronic acid group instead of a sulfonate.
Uniqueness
(4-Chloro-3-methylphenyl) 4-butoxy-3-methylbenzenesulfonate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and butoxy groups, along with the sulfonate linkage, makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
(4-chloro-3-methylphenyl) 4-butoxy-3-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO4S/c1-4-5-10-22-18-9-7-16(12-14(18)3)24(20,21)23-15-6-8-17(19)13(2)11-15/h6-9,11-12H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGCQZSBKJFOPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-tert-butyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide](/img/structure/B2983850.png)
![6-Amino-1-benzyl-5-[(2-hydroxyethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2983851.png)
![3-Ethenylsulfonyl-N-[4-fluoro-2-(1-methylpyrazol-4-yl)phenyl]propanamide](/img/structure/B2983852.png)
![(7E)-5-benzyl-2-methyl-3-phenyl-7-(phenylmethylidene)-2H,3H,3aH,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B2983853.png)
![(2E)-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2983856.png)

![1-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B2983859.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2983861.png)
![1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2983864.png)
![3-[Cycloheptyl(methyl)amino]propanoic acid;hydrochloride](/img/structure/B2983865.png)


